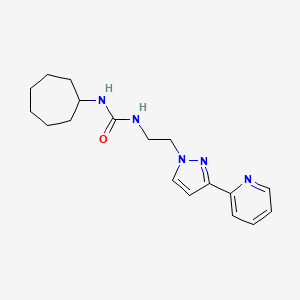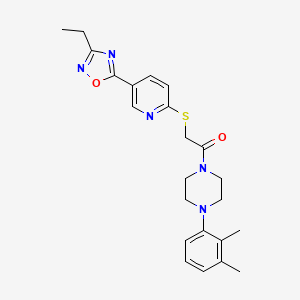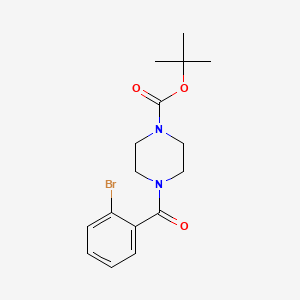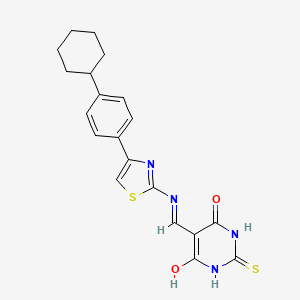
5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, due to its structural complexity involving thiazole, cyclohexylphenyl, and dihydropyrimidine moieties, likely exhibits significant biological or chemical activity. Compounds with similar structures have been synthesized and analyzed for various properties and potential applications, particularly in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, utilizing starting materials like thiobarbituric acids and carbaldehydes in the presence of catalysts such as pyridine. For instance, the synthesis of related thiazole and pyrimidine derivatives has been demonstrated through condensation reactions under controlled conditions, highlighting the importance of precise reactant ratios and catalysts in obtaining the desired products (Asiri & Khan, 2010).
Molecular Structure Analysis
Molecular structure analysis of such compounds is typically carried out using techniques like IR, NMR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bonding patterns, and electronic structure, which are critical for understanding the compound's reactivity and properties. For example, studies have utilized X-ray diffraction to confirm the structure of newly synthesized thiazole derivatives, offering insights into their molecular conformations and potential interaction sites (Paepke et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, leading to various chemical transformations. These reactions can include cyclization, substitution, and addition reactions, which are fundamental for creating pharmacologically active molecules. For instance, the transformation of thiazole derivatives through reactions with amines or aldehydes can lead to compounds with enhanced biological activities (Revankar et al., 1998).
Scientific Research Applications
Thiazole and Thiazolidinedione Derivatives Synthesis
Research on thiazole and thiazolidinedione derivatives, which are structurally related to the specified compound, focuses on the synthesis of these molecules due to their potential biological activities. For instance, the study by Paepke et al. (2009) revisited the synthesis of thiazoles using 1,3,4-oxadiazoles and explored their application in sugar chemistry to produce derivatives with potentially better stabilized push-pull systems (Paepke et al., 2009).
Biological Activity of Thiazolidinedione Derivatives
Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones with various biological activities. The compounds exhibited antibacterial and antifungal activities, demonstrating the potential medicinal applications of such derivatives (Mohanty et al., 2015).
Synthesis and Application of Pyrimidine Derivatives
El-Gazzar et al. (2006) focused on synthesizing polynuclear heterocycles, including thienopyrimidine derivatives, due to their high biological activities, such as acting as inhibitors of adenosine kinase and showing anticancer activities. This indicates the potential of pyrimidine derivatives in pharmaceutical research (El-Gazzar et al., 2006).
properties
IUPAC Name |
5-[(E)-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c25-17-15(18(26)24-19(27)23-17)10-21-20-22-16(11-28-20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-12H,1-5H2,(H3,23,24,25,26,27)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJXYZBRXCZLQB-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-(4-cyclohexylphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


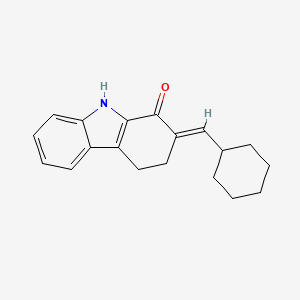
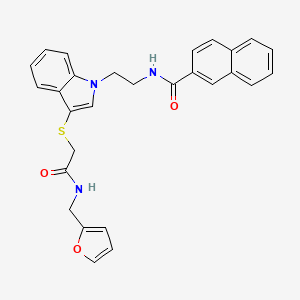
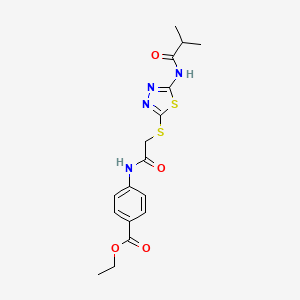
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
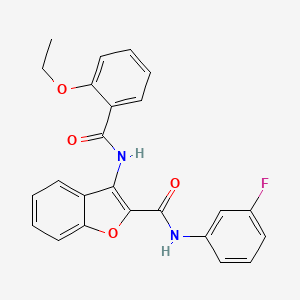
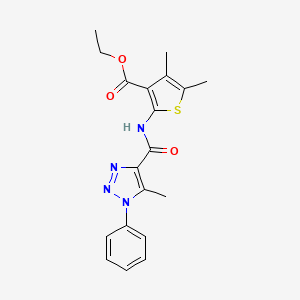
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)
